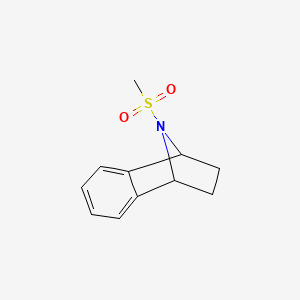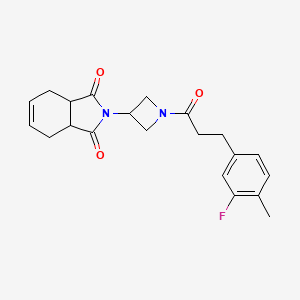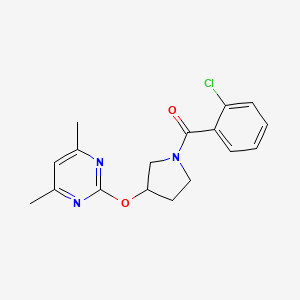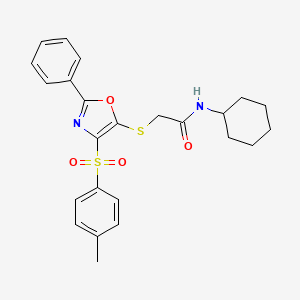
9-(Methylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide . It has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
Molecular Structure Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Chemical Reactions Analysis
MSM is known to undergo a variety of chemical reactions. For example, it can participate in sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate .Physical And Chemical Properties Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Scientific Research Applications
Fuel Cell Technology
Research into novel sulfonated polyimides, synthesized from diamines and dianhydrides, has revealed potential applications in fuel cell technology. Sulfonated polyimides exhibit good solubility and proton conductivities comparable to, or in some cases higher than, Nafion membranes, especially at 100% relative humidity. Their promising performance in terms of proton conductivity and water stability positions them as suitable materials for proton-exchange membranes in fuel cells (Guo et al., 2002).
Fluorescent Tagging and Sensing
The development of novel 9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, characterized by large Stokes shifts and high fluorophore brightness, underscores their utility in biochemical and biological applications. These compounds serve as excellent candidates for fluorescent tags and indicators, facilitating multichannel imaging and potentially acting as pH sensors due to their optical property alterations upon protonation (Horváth et al., 2015).
Geothermal Tracing
The use of polyaromatic sulfonate compounds as geothermal tracers has been validated through thermal decay kinetics studies. These compounds, suitable for reservoirs up to temperatures of 350 °C, offer a low-cost and effective method for mapping geothermal reservoirs, with successful field tests conducted in various international locations (Rose et al., 2001).
Organic Electrodes for Lithium Batteries
N-substituted naphthalene tetracarboxylic diimide ionic compounds, specifically carboxylic and sulfonic sodium salts, have demonstrated high stability and specific capacity as positive electrode materials in lithium-half cells. Their electrochemical stability, attributed to negatively charged substituent groups, highlights their potential as non-polymeric organic electrodes for lithium batteries (Lakraychi et al., 2017).
Liquid Crystal Technologies
Long-chain 1-alkyl-3-methylimidazolium salts, incorporating various anions, exhibit thermotropic phase behavior, forming lamellar structures and smectic liquid crystalline phases. The anion type significantly affects the interlayer spacing, suggesting applications in liquid crystal technologies and materials science (Bradley et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-methylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-15(13,14)12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUSQUXERCWFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)

![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)


![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)



amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)